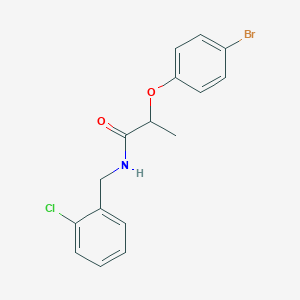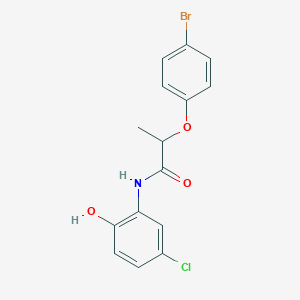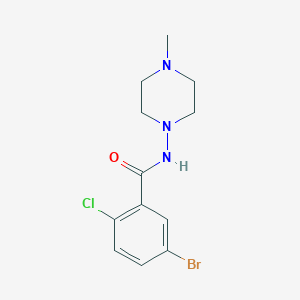![molecular formula C18H18ClN3O3 B4111931 N-[3-chloro-2-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111931.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-4-nitrobenzamide
Descripción general
Descripción
N-[3-chloro-2-(1-piperidinyl)phenyl]-4-nitrobenzamide, commonly known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. NPC-15437 has been shown to have significant effects on various cellular processes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
NPC-15437 exerts its effects by inhibiting the activity of several key enzymes and signaling pathways that are involved in cell growth and survival. Specifically, NPC-15437 has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. NPC-15437 has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
NPC-15437 has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. NPC-15437 has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This effect may be particularly important in cancer therapy, as tumors require a blood supply to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPC-15437 has several advantages as a tool for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. NPC-15437 has also been extensively studied, and its mechanism of action is well understood. However, NPC-15437 also has some limitations. It may not be effective against all types of cancer cells, and its effects may vary depending on the specific cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on NPC-15437. One area of interest is the development of new drugs that are based on the structure of NPC-15437. Researchers may also investigate the use of NPC-15437 in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies may be conducted to better understand the specific mechanisms by which NPC-15437 exerts its effects on cancer cells.
Aplicaciones Científicas De Investigación
NPC-15437 has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on various cellular processes, including cell proliferation, apoptosis, and angiogenesis. NPC-15437 has been found to be effective in inhibiting the growth of various types of cancer cells, including breast, prostate, and lung cancer.
Propiedades
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-15-5-4-6-16(17(15)21-11-2-1-3-12-21)20-18(23)13-7-9-14(10-8-13)22(24)25/h4-10H,1-3,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPIXUVDMDKGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B4111851.png)

![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)



![5-[1-(4-bromophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4111893.png)

![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4111897.png)
![1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4111910.png)
![2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4111913.png)

![1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine](/img/structure/B4111942.png)
